molecular formula C26H22FN3O B2874440 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189879-74-0

5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2874440
CAS No.: 1189879-74-0
M. Wt: 411.48
InChI Key: DPLRLFGGTRDMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is also known as FUB-144 or FUB-UR-144 . It is an indole-based synthetic cannabinoid that is presumed to be a potent agonist of the CB1 receptor . It has been sold online as a designer drug . It is an analogue of UR-144 and XLR-11 where the pentyl chain has been replaced with fluorobenzyl .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a fluorobenzyl group replacing the pentyl chain in its analogues . Detailed molecular structure analysis is not available in the retrieved papers.

Scientific Research Applications

Antiviral Applications

  • Hepatitis B Virus Inhibition : A similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been synthesized and shown to inhibit Hepatitis B virus (HBV) in vitro with nanomolar inhibitory activity. This study indicates potential applications in antiviral therapy, particularly for HBV treatment (Ivashchenko et al., 2019).

Anticancer Properties

  • Potential Anticancer Agents : A series of substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones have been synthesized, showing promising in vitro cytotoxicity against various human tumor cell lines. This suggests that similar compounds might have potential as anticancer agents (Penthala et al., 2011).

Anti-inflammatory and Analgesic Activities

  • Anti-inflammatory and Analgesic Effects : Research on 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, some of which include 4-fluorobenzyl groups, showed that they possess anti-inflammatory and analgesic properties. These findings indicate that fluorobenzyl-substituted compounds can be effective in treating pain and inflammation (Muchowski et al., 1985).

Antimicrobial Effects

  • Antimicrobial Properties : Some pyrimidine derivatives, including those with fluorobenzyl substituents, have shown significant antimicrobial activity. This suggests that the compound could potentially have applications in treating microbial infections (Bayrak et al., 2009).

Safety and Hazards

The compound “5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a synthetic cannabinoid and has been classified as a Schedule I Controlled Substance in the United States . It is considered hazardous, but specific safety and hazard details are not available in the retrieved papers.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methyl-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O/c1-18-11-12-23-21(15-18)24-25(30(23)16-20-9-5-6-10-22(20)27)26(31)29(17-28-24)14-13-19-7-3-2-4-8-19/h2-12,15,17H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLRLFGGTRDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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